3-(Methylthio)propane-1-sulfonamide
Overview
Description
3-(Methylthio)propane-1-sulfonamide is an organosulfur compound with the molecular formula C4H11NO2S2 It is characterized by the presence of a sulfonamide group attached to a propane chain with a methylthio substituent
Mechanism of Action
Target of Action
The primary target of 3-(Methylthio)propane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of DHPS . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of DHPS, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and reproduction .
Biochemical Pathways
The inhibition of DHPS disrupts the folic acid synthesis pathway in bacteria . Folic acid is a crucial cofactor in the synthesis of nucleic acids (DNA and RNA). By inhibiting folic acid synthesis, this compound effectively halts the production of these vital biomolecules, leading to a cessation of bacterial growth and reproduction .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential nucleic acids, leading to a halt in their growth and reproduction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as PABA can outcompete the compound for binding to DHPS . Additionally, the pH and temperature of the environment can also impact the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)propane-1-sulfonamide typically involves the reaction of 3-(Methylthio)propylamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-(Methylthio)propylamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-(Methylthio)propylamine is added to a solution of sulfonyl chloride in an appropriate solvent (e.g., dichloromethane). The base is then added to the reaction mixture to facilitate the formation of the sulfonamide product.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
3-(Methylthio)propane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a single methyl group attached to the sulfonamide nitrogen.
Ethanesulfonamide: Similar to methanesulfonamide but with an ethyl group.
Propane-1-sulfonamide: Lacks the methylthio substituent present in 3-(Methylthio)propane-1-sulfonamide.
Uniqueness
This compound is unique due to the presence of both a sulfonamide group and a methylthio substituent. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other sulfonamides may not be suitable for.
Properties
IUPAC Name |
3-methylsulfanylpropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGNYUDQQDMRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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